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Cat. No.: B15623186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Aurintricarboxylic Acid (ATA)

as a nuclease inhibitor in conjunction with common lysis buffers. The following frequently asked

questions (FAQs) and troubleshooting guides address specific issues that may be encountered

during experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is Aurintricarboxylic Acid (ATA) and how does it function as a nuclease inhibitor?

Aurintricarboxylic Acid (ATA) is a broad-spectrum inhibitor of nucleases, including both

DNases and RNases.[1] Its mechanism of action involves competing with nucleic acids (DNA

and RNA) for the binding sites on these enzymes, thereby preventing the degradation of your

target nucleic acids during cell lysis and subsequent purification steps.[1]

Q2: What are the recommended starting concentrations of ATA in lysis buffers?

A general starting point for inhibiting RNase activity during RNA isolation is a concentration of

50-100 µM of ATA in the lysis buffer.[1] However, the optimal concentration can vary depending

on the cell or tissue type, the abundance of endogenous nucleases, and the specific

application. It is always recommended to perform a titration experiment to determine the most

effective concentration for your particular experimental conditions.
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Q3: Is ATA compatible with common protein extraction buffers like RIPA and NP-40?

While direct quantitative comparisons of protein yield with and without ATA in these buffers are

not extensively documented in readily available literature, existing protocols suggest a general

compatibility. For instance, RIPA buffer has been used for cell lysis in studies where

downstream applications involved analyzing protein interactions with ATA, indicating no major

chemical incompatibility that would disrupt the lysis process itself. However, it is important to be

aware that ATA can interfere with common protein quantification assays.

Q4: Can ATA be used with TRIzol for RNA isolation?

Yes, ATA can be used as an additional nuclease inhibitor during RNA isolation with TRIzol.

TRIzol itself is a potent denaturant that inhibits most RNases.[2][3] However, for samples with

exceptionally high RNase content, the addition of ATA to the initial homogenization step in

TRIzol may provide extra protection for the RNA.

Q5: Are there any known downstream applications that are incompatible with ATA?

Yes, ATA can interfere with several downstream enzymatic processes. It is a known inhibitor of

various polymerases, including those used in PCR and reverse transcription.[1] Therefore, it is

crucial to remove ATA from your nucleic acid samples before performing such enzymatic

reactions. Additionally, ATA's phenolic groups can interfere with standard protein quantification

assays like the Bradford and Bicinchoninic acid (BCA) assays, potentially leading to inaccurate

protein concentration measurements.

Troubleshooting Guides
Problem 1: Persistent Nucleic Acid Degradation Despite
Using ATA
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Possible Cause Troubleshooting Steps

Insufficient ATA Concentration

The level of endogenous nucleases in your

sample may be too high for the current ATA

concentration. Increase the ATA concentration in

your lysis buffer incrementally (e.g., in 25 µM

steps) to find the optimal inhibitory level.

Incomplete Cell Lysis

If cells are not lysed completely and rapidly,

nucleases can be released and degrade nucleic

acids before being inhibited by ATA. Ensure

thorough and swift homogenization of your

sample immediately upon adding the lysis

buffer. For difficult-to-lyse samples, consider

mechanical disruption methods in addition to

detergent-based lysis.

Presence of Divalent Cations

Some nucleases require divalent cations like

Mg²⁺ or Ca²⁺ for their activity. While ATA has

some chelating properties, its primary inhibitory

mechanism is competitive binding.[1] Consider

adding a chelating agent like EDTA (at a final

concentration of 1-5 mM) to your lysis buffer to

sequester these cations.

Heterogeneity of Commercial ATA

The quality and inhibitory activity of commercial

ATA preparations can vary between batches and

suppliers.[1] If you suspect this is an issue, try a

new lot of high-quality, molecular biology-grade

ATA.

Problem 2: Interference with Downstream Applications
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Possible Cause Troubleshooting Steps

ATA Inhibition of Polymerases

Residual ATA in your purified nucleic acid

sample is inhibiting enzymes like Taq

polymerase or reverse transcriptase. It is

essential to remove ATA after the initial

extraction. This can be achieved through

methods such as spin column purification

(ensuring the column chemistry does not retain

ATA) or ethanol precipitation.

Inaccurate Protein Quantification

The chemical nature of ATA interferes with the

reagents used in Bradford or BCA protein

assays. To mitigate this, you can either use an

ATA-compatible protein assay or precipitate the

proteins (e.g., using acetone or TCA) to remove

the ATA before quantification. Always include a

blank control containing your lysis buffer with

ATA to assess the level of interference.

Cytotoxicity in Live-Cell Experiments

ATA can be cytotoxic to certain cell lines. If you

are using ATA in live-cell applications, it is

crucial to perform a dose-response experiment

to determine the optimal, non-toxic

concentration for your specific cells and

experimental duration.[1]

Quantitative Data Summary
Table 1: Inhibitory Activity of Aurintricarboxylic Acid (ATA) Against Common Nucleases

Nuclease Dissociation Constant (Kd)

DNase I 9.019 µM

RNase A 2.33 µM
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This data is derived from in vitro studies and the effective concentration in a complex cell lysate

may vary.

Experimental Protocols
Protocol 1: General Protocol for Incorporating ATA into
Lysis Buffers

Prepare ATA Stock Solution: Prepare a 10 mM stock solution of ATA in nuclease-free water

or a suitable buffer. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, NP-40) according to your

standard protocol.

Add ATA to Lysis Buffer: Immediately before use, add the ATA stock solution to your lysis

buffer to achieve the desired final concentration (typically 50-100 µM).

Cell Lysis: Proceed with your standard cell lysis protocol. Ensure rapid and complete lysis.

Downstream Processing:

For Protein Analysis: Be mindful of potential interference with protein quantification

assays.

For Nucleic Acid Analysis: Incorporate a robust purification step to remove ATA before any

enzymatic reactions.

Protocol 2: RNA Isolation using TRIzol Supplemented
with ATA

Homogenization: In a fume hood, homogenize your sample in TRIzol reagent according to

the manufacturer's protocol. For every 1 ml of TRIzol used, add the appropriate volume of a

10 mM ATA stock solution to reach a final concentration of 50-100 µM.

Phase Separation: Proceed with the chloroform addition and phase separation steps as per

the TRIzol protocol.
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RNA Precipitation: Transfer the aqueous phase to a fresh tube and precipitate the RNA with

isopropanol.

RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in

nuclease-free water.

ATA Removal: It is highly recommended to perform an additional purification step using a

spin column-based RNA cleanup kit to ensure the complete removal of ATA before

downstream applications like RT-qPCR.

Mandatory Visualizations
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Caption: General workflow for using ATA in cell lysis.
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Caption: Troubleshooting logic for experiments involving ATA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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